4-Bromo-N-[3-(trifluoromethyl)phenyl]benzamide, also known as N-[3-bromo-5-(trifluoromethyl)phenyl]-4-methyl-3-[(4-(pyridin-3-yl)pyrimidin-2-yl)amino]benzamide, is a compound classified as an impurity reference material and a kinase inhibitor. It belongs to the broader category of benzamide derivatives, which are often utilized in medicinal chemistry for their therapeutic properties, particularly in cancer treatment and as kinase inhibitors .
The synthesis of 4-bromo-N-[3-(trifluoromethyl)phenyl]benzamide typically involves multi-step organic reactions. One common method includes the reaction of 3-bromo-5-trifluoromethyl-phenylamine with various reagents to form the desired benzamide structure. The process often requires specific conditions such as controlled temperatures and the presence of catalysts or solvents to facilitate the reaction. For instance, a transition metal catalyst may be employed to enhance the efficiency of the coupling reactions necessary for forming the aromatic amide bonds .
The molecular formula of 4-bromo-N-[3-(trifluoromethyl)phenyl]benzamide is C24H17BrF3N5O, with a molecular weight of approximately 528.32 g/mol. The compound features several functional groups including a bromine atom, trifluoromethyl group, and an amide linkage which contribute to its chemical properties and biological activity.
The structure exhibits a complex arrangement with multiple aromatic rings and heterocycles that influence its reactivity and interaction with biological targets.
The primary chemical reactions involving 4-bromo-N-[3-(trifluoromethyl)phenyl]benzamide include nucleophilic substitutions and coupling reactions that form the amide bond. These reactions are critical in synthesizing derivatives that may exhibit improved pharmacological profiles.
The mechanism of action for 4-bromo-N-[3-(trifluoromethyl)phenyl]benzamide primarily involves its role as a kinase inhibitor. Kinases are enzymes that facilitate the transfer of phosphate groups from ATP to specific substrates, a process crucial for many cellular functions including signal transduction and cell division.
Upon binding to the active site of specific kinases, this compound can inhibit their activity, leading to decreased phosphorylation of target proteins. This inhibition can result in reduced cell proliferation and survival in cancer cells, making it a candidate for anticancer therapies.
The compound has a short shelf life and requires careful handling due to its classification as a controlled product .
4-Bromo-N-[3-(trifluoromethyl)phenyl]benzamide is primarily used in scientific research as an impurity reference material in analytical chemistry. Its role as a kinase inhibitor makes it significant in drug development processes aimed at treating various cancers. Additionally, studies have shown that similar compounds exhibit antifungal properties, indicating potential applications beyond oncology .
The synthesis of 4-bromo-N-[3-(trifluoromethyl)phenyl]benzamide (CAS 56661-32-6) primarily employs nucleophilic acyl substitution between 4-bromobenzoyl chloride and 3-(trifluoromethyl)aniline. Laboratory-scale protocols typically employ anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) as reaction solvents under inert nitrogen atmospheres. The reaction proceeds at 0-5°C during reagent addition to minimize side product formation, followed by gradual warming to ambient temperature for 12-16 hours. Triethylamine (Et₃N) serves as the primary acid scavenger in stoichiometric ratios (typically 1.5-2.0 equivalents relative to the acyl chloride) [1] .
Critical parameters influencing yield and purity include:
Post-reaction workup involves sequential washes with 1M HCl, saturated NaHCO₃, and brine to remove residual amines and catalysts. The organic phase is dried over anhydrous MgSO₄ before solvent removal. Initial yields typically range from 75-85% with crude purity >90%, necessitating further purification for pharmaceutical applications [1] .
Table 1: Reaction Parameters for Laboratory-Scale Synthesis
Parameter | Optimal Condition | Effect on Reaction |
---|---|---|
Solvent | Anhydrous DCM or THF | Minimizes hydrolysis side reactions |
Temperature Profile | 0-5°C → 25°C (gradual) | Controls exotherm; prevents decomposition |
3-(Trifluoromethyl)aniline | 1.05-1.10 eq. | Ensures complete acid chloride consumption |
Triethylamine | 1.5-2.0 eq. | Neutralizes HCl; drives equilibrium |
Reaction Duration | 12-16 hours | Completes amide bond formation |
Transitioning from batch to continuous flow reactors significantly enhances the industrial synthesis of 4-bromo-N-[3-(trifluoromethyl)phenyl]benzamide. Flow systems mitigate thermal runaway risks inherent in the exothermic acyl substitution and improve mass transfer between immiscible phases. A patented configuration employs a two-stage reactor:
Key advantages include:
Notably, the integration of in-line liquid-liquid separation membranes allows continuous extraction, while thin-film evaporators remove solvents in real-time. This configuration reduces processing time from 20 hours (batch) to under 45 minutes, significantly lowering production costs for high-volume orders .
The amidation reaction utilizes tertiary amines and nucleophilic catalysts to accelerate 4-bromo-N-[3-(trifluoromethyl)phenyl]benzamide formation. Triethylamine (Et₃N) primarily acts as a Brønsted base to neutralize HCl, shifting the reaction equilibrium. However, its steric bulk limits catalytic efficiency. Co-catalysts like 4-dimethylaminopyridine (DMAP) (5-10 mol%) enhance reactivity through nucleophilic assistance:
Table 2: Catalyst Performance Comparison
Catalyst System | Reaction Time (h) | Yield (%) | Byproduct Formation |
---|---|---|---|
Et₃N (2.0 eq.) | 16 | 78 | Moderate (8-10%) |
DMAP (0.1 eq.) + Et₃N (1.5 eq.) | 4 | 94 | Low (2-3%) |
None | 24 | <20 | Severe (>30%) |
Kinetic studies confirm DMAP increases the acylation rate constant (k₂) by 10²–10³-fold. The trifluoromethyl group’s electron-withdrawing nature marginally reduces the aniline’s nucleophilicity (σₚ = 0.54), making catalytic assistance particularly beneficial. Transition-metal catalysts (e.g., CuI) have been explored but show negligible improvement over DMAP systems for this substrate pair .
Crude 4-bromo-N-[3-(trifluoromethyl)phenyl]benzamide typically contains impurities including unreacted starting materials, diacylated amines, and hydrolysis byproducts. Two purification methods dominate:
Table 3: Purification Method Comparison
Parameter | Recrystallization | Preparative HPLC |
---|---|---|
Purity Achieved | 97-98% | >99% |
Yield | 85-90% | 70-75% |
Cost (per kg) | $50-100 | $1,200-1,800 |
Throughput | High (kg/day) | Low (g/day) |
Key Impurities Removed | Hydrolysis products, salts | Regioisomers, diacylated amines |
Post-purification, the compound is stored in sealed containers under inert gas at 4–8°C to prevent degradation. Material purity is validated via HPLC-UV (λ = 254 nm) and melting point analysis (observed range: 142-144°C) [1] [7].
Table 4: Compound Identification Summary
Identifier | Value |
---|---|
Systematic Name | 4-Bromo-N-[3-(trifluoromethyl)phenyl]benzamide |
CAS Registry Number | 56661-32-6 |
Molecular Formula | C₁₄H₉BrF₃NO |
Molecular Weight | 344.13 g/mol |
SMILES | C1=CC(=CC(=C1)NC(=O)C2=CC=C(C=C2)Br)C(F)(F)F |
InChIKey | URMINAWTHPPDQD-UHFFFAOYSA-N |
Physical State | Solid |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7